Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 2-amino-4-hydroxyphenyl, followed by coupling with aniline derivatives. The resulting intermediate undergoes further diazotization and coupling with sulfonated phenyl derivatives to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by washing and drying to obtain the pure trisodium salt form .
Chemical Reactions Analysis
Types of Reactions
Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Similar in structure but differs in the substitution pattern on the aromatic rings.
Trisodium 4-amino-3-({4′-[(2,7-diamino-1-naphthyl)diazenyl]biphenyl-4-yl}diazenyl)-5-hydroxy-6-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate: Contains additional nitro groups, affecting its reactivity and applications.
Uniqueness
Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of multiple azo groups, which contribute to its intense coloration and stability. Its solubility in water and compatibility with various industrial processes make it a valuable compound in multiple applications .
Properties
Molecular Formula |
C34H24N9Na3O11S3 |
---|---|
Molecular Weight |
899.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O11S3.3Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;;;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
GWAKFAUFNNPZFE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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